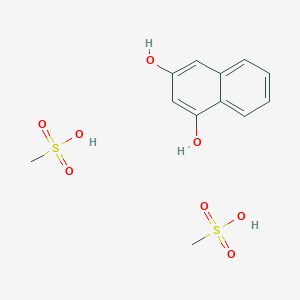
Methanesulfonic acid;naphthalene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid;naphthalene-1,3-diol is a compound that combines methanesulfonic acid and naphthalene-1,3-diol. Methanesulfonic acid is an organosulfuric acid with the molecular formula CH₃SO₃H. It is a colorless liquid that is highly soluble in water and other polar solvents It is a derivative of naphthalene, containing two hydroxyl groups at the 1 and 3 positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanesulfonic acid can be synthesized by the oxidation of dimethyl sulfide with oxygen or nitric acid . Naphthalene-1,3-diol can be prepared by the sulfonation of naphthalene followed by hydrolysis . The combination of methanesulfonic acid and naphthalene-1,3-diol can be achieved through esterification or other suitable chemical reactions under controlled conditions.
Industrial Production Methods
Methanesulfonic acid is produced industrially by the oxidation of dimethyl disulfide with nitric acid, followed by purification . Naphthalene-1,3-diol is produced by the sulfonation of naphthalene using oleum, followed by hydrolysis . The industrial production of methanesulfonic acid;naphthalene-1,3-diol would involve the combination of these two processes.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid;naphthalene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in naphthalene-1,3-diol can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic ring in naphthalene-1,3-diol can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium dichromate and sulfuric acid can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst can be used for reduction reactions.
Substitution: Bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
Methanesulfonic acid;naphthalene-1,3-diol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methanesulfonic acid;naphthalene-1,3-diol involves its interaction with molecular targets and pathways. The hydroxyl groups in naphthalene-1,3-diol can form hydrogen bonds with biomolecules, affecting their structure and function. Methanesulfonic acid can act as a strong acid, catalyzing various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid: An organosulfuric acid with similar properties.
Naphthalene-1,3-diol: An aromatic compound with hydroxyl groups at different positions.
p-Toluenesulfonic acid: A similar sulfonic acid used in organic synthesis.
Uniqueness
Methanesulfonic acid;naphthalene-1,3-diol is unique due to its combination of methanesulfonic acid and naphthalene-1,3-diol, providing both acidic and aromatic properties.
Properties
CAS No. |
114657-62-4 |
|---|---|
Molecular Formula |
C12H16O8S2 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
methanesulfonic acid;naphthalene-1,3-diol |
InChI |
InChI=1S/C10H8O2.2CH4O3S/c11-8-5-7-3-1-2-4-9(7)10(12)6-8;2*1-5(2,3)4/h1-6,11-12H;2*1H3,(H,2,3,4) |
InChI Key |
QMIRXLSFGGGHSL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1=CC=C2C(=C1)C=C(C=C2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


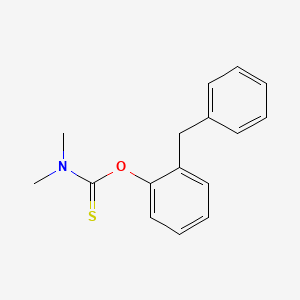
![[Amino(dicyclopropyl)methyl]phosphonic acid](/img/structure/B14288216.png)
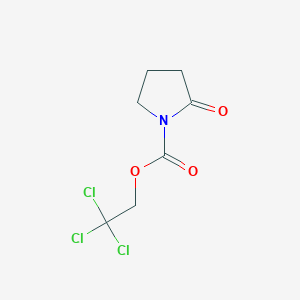
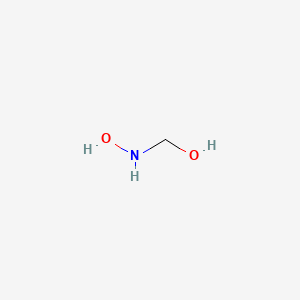
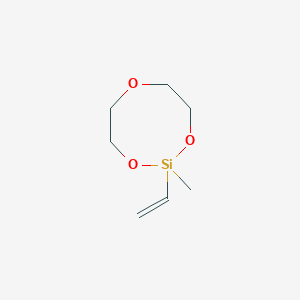
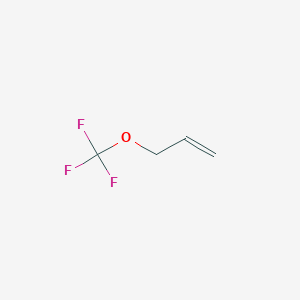
![1,3-Dithiane, 2-[1,1'-biphenyl]-4-yl-2-methyl-](/img/structure/B14288240.png)
![4-[(Benzyloxy)methyl]cyclohex-2-en-1-one](/img/structure/B14288241.png)
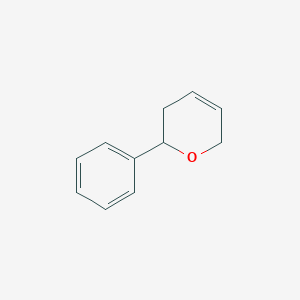
![2-Methyl-4-[4-(pentyloxy)phenyl]but-3-YN-2-OL](/img/structure/B14288257.png)
![[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B14288258.png)
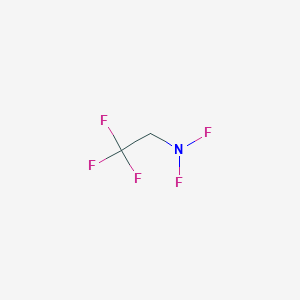
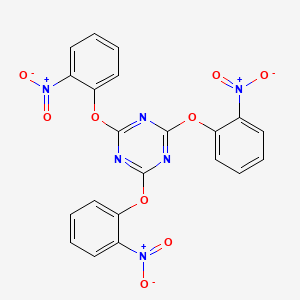
![[1,1'-Bi(bicyclo[2.2.2]octane)]-4,4'-diol](/img/structure/B14288272.png)
